Quercetin pentaacetate

Description

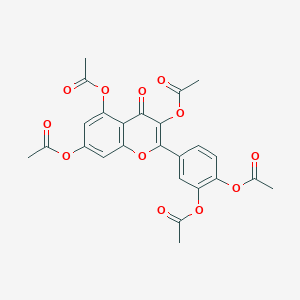

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUHMSXLZZWRHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147593 |

Source

|

| Record name | Quercetin pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064-06-8 |

Source

|

| Record name | Quercetin pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001064068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-115919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetin pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0B9KJ0VKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quercetin pentaacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin pentaacetate, a synthetic derivative of the naturally occurring flavonoid quercetin, offers enhanced stability and bioavailability, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound. It further explores the key signaling pathways implicated in its biological activity, offering a foundation for future research and drug discovery initiatives.

Chemical Properties and Structure

This compound (IUPAC Name: 3,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-4H-1-benzopyran-4-one) is the penta-acetylated form of quercetin. The acetylation of the five hydroxyl groups of quercetin modifies its physicochemical properties, notably increasing its lipophilicity and potential for cellular uptake.

Tabulated Chemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀O₁₂ | [1][2][3][4][5] |

| Molecular Weight | 512.42 g/mol | [1][2][3][4] |

| Melting Point | 193 °C | [1][6] |

| Boiling Point (Predicted) | 666.4 ± 55.0 °C | [1] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [1][6] |

| Appearance | Beige solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml).[1][5] | |

| Storage Temperature | -20°C | [1][3] |

| Stability | Stable for at least 4 years when stored properly.[5] |

Chemical Structure

-

IUPAC Name: 2-(acetyloxy)-4-[3,5,7-tris(acetyloxy)-4-oxo-4H-chromen-2-yl]phenyl acetate[7]

-

SMILES: CC(=O)OC1=CC=C(C2=C(OC(=O)C)C(=O)C3=C(O2)C=C(OC(=O)C)C=C3OC(=O)C)C=C1OC(=O)C[5]

Experimental Protocols

This section details standardized experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of quercetin. A general protocol adapted from literature is as follows[7][8]:

Materials:

-

Quercetin

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Dichloromethane

-

10% Hydrochloric acid (HCl)

-

Diluted Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve quercetin in pyridine.

-

Add an excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, add dichloromethane to the reaction mixture.

-

Wash the organic layer sequentially with 10% HCl, diluted NaOH, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[1][2][3][4]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (193°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range should be narrow.

Determination of Solubility

A general qualitative and semi-quantitative method to determine the solubility of this compound in various solvents is described below.[5][9][10]

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

-

Add a known excess amount of this compound to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

For a qualitative assessment, the presence of undissolved solid indicates insolubility or poor solubility.

-

For a semi-quantitative assessment, the amount of dissolved solute in the supernatant can be determined by evaporating the solvent and weighing the residue.

-

For a quantitative analysis, the concentration of the dissolved this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, by creating a calibration curve with known concentrations.

Biological Activity and Signaling Pathways

While this compound is a synthetic derivative, its biological activities are largely attributed to its parent compound, quercetin. Acetylation is primarily a strategy to enhance its bioavailability. Quercetin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Signaling Pathways

Quercetin has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[11][12][13][14][15]

Anticancer Signaling Pathways

The anticancer effects of quercetin are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. Key signaling pathways modulated by quercetin include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[16][17][18][19]

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of this compound in a cell-based assay.

Conclusion

This compound represents a promising derivative of quercetin with improved physicochemical properties for pharmaceutical applications. Its synthesis is straightforward, and its biological activities, inferred from its parent compound, are significant. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various disease models. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its metabolites in vivo.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin as a therapeutic agent for acute pancreatitis: a comprehensive review of antioxidant, anti-inflammatory, and immunomodulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin Pentaacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quercetin pentaacetate, a derivative of the naturally occurring flavonoid, quercetin. This document consolidates key chemical data, biological activities, and experimental methodologies relevant to the study of this compound.

Core Chemical Data

This compound, also known as pentaacetylquercetin, is a synthetic derivative of quercetin where the five hydroxyl groups are acetylated. This modification alters its physicochemical properties, such as solubility and bioavailability, which can influence its biological effects.

| Parameter | Value | Reference |

| CAS Number | 1064-08-6 | [1][2][3][4][5][6] |

| Molecular Formula | C25H20O12 | [1][3][4] |

| Molecular Weight | 512.42 g/mol | [1][3][5] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. The acetylation of quercetin can enhance its stability and cellular uptake, potentially leading to improved therapeutic efficacy compared to its parent compound.

Anti-Inflammatory Effects

Quercetin and its derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators.

Inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

The anticancer effects of quercetin and its derivatives are attributed to their ability to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Key among these are the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK1/2 pathways.

Modulation of cancer signaling pathways by this compound.

Antiviral Activity against Respiratory Syncytial Virus (RSV)

This compound has been shown to inhibit the adhesion of the Respiratory Syncytial Virus (RSV) to host cells. This is a critical first step in the viral infection cycle. The proposed mechanism involves the interaction of this compound with the F-protein on the surface of the virus, which is essential for viral entry.

Mechanism of RSV adhesion inhibition by this compound.

Experimental Protocols

The following are general protocols for assays commonly used to evaluate the biological activities of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound solutions at various concentrations

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the this compound solution at different concentrations.

-

Add the DPPH working solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Materials:

-

Host cells (e.g., HEp-2 cells for RSV)

-

Respiratory Syncytial Virus (RSV) stock

-

Cell culture medium

-

This compound at various concentrations

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of the RSV stock.

-

Pre-incubate the virus with different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

-

Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days for RSV).

-

Fix the cells with the fixing solution and then stain with the staining solution.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways like NF-κB.

Materials:

-

Cell lysates from cells treated with this compound and controls

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the levels of the target proteins.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Quercetin Pentaacetate for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the solubility of quercetin pentaacetate, a key derivative of the flavonoid quercetin. Understanding the solubility of this compound is critical for its application in preclinical and clinical research, particularly in drug formulation and development. This guide summarizes quantitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes a key biological pathway influenced by this class of compounds.

Solubility Profile of this compound

This compound, the penta-acetylated form of quercetin, exhibits significantly different physicochemical properties from its parent compound, including altered solubility that enhances its potential as a prodrug. The acetylation of the five hydroxyl groups increases its lipophilicity. Below is a comparative summary of the solubility of this compound and its parent compound, quercetin, in various common laboratory solvents.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| This compound | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] | |

| Ethanol | 2 mg/mL | [1] | |

| DMSO:PBS (pH 7.2) (1:4) | 1 mg/mL | [1] | |

| Quercetin (for comparison) | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2][3][4][5] |

| Dimethylformamide (DMF) | 30 mg/mL | [2][3][4] |

| | Ethanol | 2 mg/mL |[2][3][4][5] |

The data indicates that while both compounds share similar high solubility in potent organic solvents like DMSO and DMF, the solubility characteristics in aqueous and less polar organic systems can differ, impacting experimental design and formulation strategies.[1][2][3][4][5]

Experimental Protocol: Solubility Determination

A precise and reproducible method for determining solubility is crucial for standardizing research findings. The shake-flask method followed by quantitative analysis is a widely accepted approach.

2.1 Principle This method involves saturating a solvent with the solute (this compound) by agitation until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

2.2 Materials and Equipment

-

This compound (crystalline solid, ≥95% purity)

-

Solvent of interest (e.g., DMSO, Ethanol, buffered solutions)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (HPLC with UV detector or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

2.3 Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound to a pre-determined volume of the solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration : Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a set period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation : After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection : Carefully collect an aliquot of the clear supernatant.

-

Filtration and Dilution : Filter the supernatant through a syringe filter to remove any remaining particulates. Dilute the filtered sample accurately with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.[6][7]

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound under the tested conditions.

2.4 Workflow Visualization The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Relevant Biological Context: Signaling Pathways

Quercetin and its derivatives are known to modulate numerous intracellular signaling pathways, which is central to their therapeutic potential in areas like oncology and inflammation.[8] this compound, as a more bioavailable prodrug, is expected to influence these same pathways following intracellular deacetylation to quercetin. One of the most critical pathways affected is the PI3K/Akt pathway, which is a key regulator of cell proliferation, survival, and growth.

3.1 PI3K/Akt Signaling Pathway Inhibition The PI3K/Akt pathway is often hyperactivated in various cancers. Quercetin has been shown to inhibit this pathway by preventing the phosphorylation of key components like PI3K and Akt, thereby downstream effects that promote cell survival and proliferation.[9][10]

The diagram below outlines the mechanism of quercetin's inhibitory action on this pathway.

This inhibitory action leads to decreased cell proliferation and the induction of apoptosis, highlighting a key mechanism for the anti-cancer effects of quercetin and its derivatives.[9][10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin Pentaacetate: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. Quercetin Pentaacetate (QPA), a synthetic acetylated derivative of quercetin, has emerged as a promising prodrug strategy to overcome these limitations. This technical guide provides a comprehensive overview of the cellular mechanism of action of this compound, focusing on its intracellular conversion to quercetin, its impact on key signaling pathways, and its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of QPA's biological activities.

Introduction: The Rationale for this compound

Quercetin demonstrates a wide range of biological activities in vitro, but its translation to clinical applications is hampered by low aqueous solubility and extensive first-pass metabolism, resulting in poor oral bioavailability. Acetylation of the five hydroxyl groups of quercetin to form this compound (QPA) increases its lipophilicity. This enhanced lipophilicity is thought to improve its absorption and cellular uptake. The core concept behind QPA is its function as a prodrug: once inside the cell, it is hypothesized that cellular esterases hydrolyze the acetate groups, releasing the active quercetin molecule. This intracellular delivery mechanism can lead to higher and more sustained intracellular concentrations of quercetin, thereby enhancing its therapeutic efficacy.

Mechanism of Action: From Prodrug to Active Compound

The primary mechanism of action of this compound is its role as a carrier for the intracellular delivery of quercetin.

Cellular Uptake and Intracellular Deacetylation

Due to its increased lipophilicity, QPA is expected to more readily cross the cell membrane compared to quercetin. Following cellular uptake, QPA is metabolized by intracellular esterases, which cleave the acetyl groups to release quercetin. This process of deacetylation is crucial for the biological activity of QPA, as the free hydroxyl groups of quercetin are essential for its antioxidant and signaling activities. While the specific esterases involved in the deacetylation of QPA in various cell types have not been fully elucidated, carboxylesterases are likely candidates.

The workflow for QPA's action as a prodrug can be visualized as follows:

Direct Molecular Interactions of this compound

While the predominant mechanism of QPA is through its conversion to quercetin, there is evidence for direct molecular interactions of the acetylated form. Notably, in the context of viral infections, this compound has been shown to directly interact with the F-protein on the surface of the human respiratory syncytial virus (hRSV)[1]. This interaction, characterized by a lower binding energy and greater stability compared to quercetin, effectively blocks viral adhesion to host cells[1]. This suggests that for certain applications, QPA may possess biological activities independent of its conversion to quercetin.

Modulation of Cellular Signaling Pathways

The biological effects of this compound are largely attributed to the actions of the released intracellular quercetin on a multitude of signaling pathways. The increased intracellular concentration of quercetin achieved through QPA administration can lead to more potent modulation of these pathways compared to direct treatment with quercetin.

Anti-inflammatory Effects: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of quercetin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Quercetin has been shown to inhibit NF-κB activation through several mechanisms, including:

-

Inhibition of IκBα degradation: Preventing the release and nuclear translocation of the active NF-κB p65/p50 dimer.

-

Direct inhibition of IKK (IκB kinase): Preventing the phosphorylation of IκBα.

-

Reduced phosphorylation of the p65 subunit: Attenuating its transcriptional activity.

By inhibiting the NF-κB pathway, quercetin, and by extension QPA, can reduce the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

Antioxidant and Cytoprotective Effects: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Quercetin is a known activator of the Nrf2-ARE pathway. By inducing a mild oxidative stress or by directly interacting with Keap1, quercetin promotes the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This enhancement of the cellular antioxidant defense system is a key component of the protective effects of quercetin and QPA.

Anticancer Effects: Modulation of PI3K/Akt and MAPK Pathways

Quercetin exerts its anticancer effects through the modulation of multiple signaling pathways that are often dysregulated in cancer, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Quercetin has been shown to inhibit the phosphorylation and activation of both PI3K and its downstream effector Akt. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

-

MAPK Pathway: The MAPK family, which includes ERK, JNK, and p38, regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. The effect of quercetin on MAPK signaling can be cell-type specific. In some cancer cells, quercetin inhibits the pro-proliferative ERK pathway, while in others, it can activate the pro-apoptotic JNK and p38 pathways.

By targeting these critical pathways, quercetin derived from QPA can inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents.

Quantitative Data on Biological Activities

The enhanced cellular uptake of QPA is expected to translate into greater biological potency compared to quercetin. The following tables summarize available quantitative data comparing the cytotoxic and anti-inflammatory effects of quercetin and this compound.

Table 1: Comparative Cytotoxicity (IC50 Values) of Quercetin and this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Promyelocytic Leukemia | Quercetin | > 80 | 72 | [2] |

| This compound | 43.1 | 72 | [2] | ||

| HepG2 | Hepatocellular Carcinoma | Quercetin | > 80 | 72 | [2] |

| This compound | 53.9 | 72 | [2] | ||

| C6 | Rat Glioma | Quercetin | ~25-50 | 72 | [2] |

| This compound | 11 | 72 | [2] |

Table 2: Comparative Anti-inflammatory Effects of Quercetin and this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | Compound | Concentration | % Inhibition/Effect | Reference |

| Peritoneal Macrophages | LPS | Nitric Oxide (NO) Production | Quercetin | 40 µM | Significant reduction | [2] |

| This compound | 40 µM | Significant reduction | [2] | |||

| LPS | TNF-α Production | Quercetin | 40 µM | Significant reduction | [2] | |

| This compound | 40 µM | Significant reduction | [2] | |||

| RAW 264.7 | LPS | PGE2 Production | This compound | IC50 = 8.7 µM | - | [3] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound and quercetin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Analysis of Protein Expression by Western Blotting

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with this compound or quercetin for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound or quercetin as desired.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Conclusion and Future Directions

This compound represents a promising strategy to enhance the therapeutic potential of quercetin by improving its bioavailability and cellular uptake. Its mechanism of action is primarily as a prodrug, delivering quercetin intracellularly where it can modulate key signaling pathways involved in inflammation, oxidative stress, and cancer. While there is evidence for direct molecular interactions of QPA, particularly in the context of antiviral activity, further research is needed to explore other potential direct targets.

For drug development professionals, QPA offers a more drug-like alternative to quercetin with potentially improved pharmacokinetic and pharmacodynamic properties. Future research should focus on:

-

Elucidating the specific cellular esterases responsible for QPA deacetylation and their tissue distribution.

-

Conducting comprehensive in vivo pharmacokinetic and efficacy studies in various disease models.

-

Investigating the potential for synergistic effects of QPA with other therapeutic agents.

-

Further exploring the direct molecular targets of QPA to uncover any novel mechanisms of action.

By addressing these questions, the full therapeutic potential of this compound can be realized, paving the way for its development as a novel agent for the prevention and treatment of a range of human diseases.

References

- 1. This compound inhibits in vitro human respiratory syncytial virus adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Design, Synthesis and Antioxidant, Antileishmania, Anti-Inflammatory and Anticancer Activities of a Novel Quercetin Acetylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1064-06-8 | Chemsrc [chemsrc.com]

Biological Activities of Quercetin Pentaacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. Quercetin Pentaacetate (QPA), a synthetic acetylated derivative of quercetin, has been developed to overcome these limitations. The acetylation of quercetin's hydroxyl groups increases its lipophilicity, thereby enhancing its absorption and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While much of the mechanistic understanding is extrapolated from studies on its parent compound, quercetin, this guide consolidates the available information on QPA and highlights areas for future investigation.

Anticancer Activities

This compound has demonstrated promising cytotoxic effects against various cancer cell lines. Its enhanced cellular uptake compared to quercetin suggests it may be a more potent anticancer agent.

In Vitro Efficacy

The anticancer activity of this compound has been evaluated in several cancer cell lines, with its efficacy often quantified by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |

| HL-60 | Human Promyelocytic Leukemia | 38 | [1] |

| U937 | Human Histiocytic Lymphoma | 25 | [1] |

| SK-MEL-1 | Human Melanoma | 58 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 53.9 | |

| C6 | Rat Glioma | 33.6 |

In Vivo Studies

While in vivo studies specifically investigating the anticancer effects of this compound are limited, research on quercetin provides a strong rationale for its potential in animal models. Studies on quercetin have shown significant reductions in tumor volume and growth in xenograft models of various cancers, including colon, breast, and prostate cancer.[2][3][4] For instance, intraperitoneal administration of quercetin at doses of 50, 100, and 200 mg/kg significantly reduced tumor volume in mice bearing CT-26 and MCF-7 tumors.[2]

Future Research: In vivo studies using xenograft models are crucial to validate the in vitro anticancer activity of this compound and to determine its therapeutic potential in a physiological context.

Signaling Pathways

The anticancer effects of quercetin are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. It is hypothesized that this compound exerts its effects through similar mechanisms.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Quercetin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell growth, differentiation, and apoptosis. Quercetin has been demonstrated to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals.[6][7]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Quercetin has been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[8][9][10][11]

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.

In Vitro Efficacy

The anti-inflammatory effects of this compound have been demonstrated in macrophage cell lines.

| Cell Line | Inflammatory Stimulus | Inhibitory Effect of this compound | IC50 | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of Nitrite Production | 8.7 µM | |

| RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of PGE2 Production | - |

In Vivo Studies

In vivo studies on the anti-inflammatory effects of this compound are emerging. A study on the immunomodulatory aspect of this compound on Th17 cells in Multiple Sclerosis showed that it could inhibit the expression of the pro-inflammatory cytokine IL-17A. While direct in vivo anti-inflammatory data for QPA is limited, studies on quercetin have demonstrated its efficacy in animal models of inflammation. For example, quercetin has been shown to reduce cytokine levels in LPS-induced systemic inflammation in mice.[12][13]

Future Research: Further in vivo studies using models such as LPS-induced endotoxemia or carrageenan-induced paw edema are needed to fully elucidate the anti-inflammatory potential of this compound.

Signaling Pathways

The anti-inflammatory effects of quercetin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: As mentioned earlier, NF-κB is a key regulator of inflammation. Quercetin inhibits the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9][10][11]

-

MAPK Pathway: The MAPK pathway is also involved in the inflammatory response. Quercetin has been shown to suppress the phosphorylation of p38 MAPK and ERK in response to inflammatory stimuli, thereby reducing the production of inflammatory mediators.[6][7]

Antioxidant Activities

This compound retains the antioxidant properties of its parent compound, quercetin, by scavenging free radicals and inhibiting lipid peroxidation.

In Vitro Efficacy

| Assay | Activity | IC50 of this compound | Reference |

| DPPH Radical Scavenging | Radical Scavenging | 3.74 µg/ml | [1] |

| Iron(II) chloride-induced lipid peroxidation in rat liver mitochondria | Inhibition of Lipid Peroxidation | 20.2 µg/ml | [1] |

Neuroprotective Activities

The neuroprotective potential of this compound is an area of growing interest, largely based on the well-documented neuroprotective effects of quercetin in various models of neurodegenerative diseases and neuronal injury.

Preclinical Models

While direct in vivo evidence for the neuroprotective effects of this compound is scarce, numerous studies have demonstrated the benefits of quercetin in animal models of:

-

Alzheimer's Disease: Quercetin has been shown to reduce β-amyloid pathology, tauopathy, and neuroinflammation in transgenic mouse models of Alzheimer's disease.[8][14][15][16][17]

-

Parkinson's Disease: In rodent models of Parkinson's disease, quercetin has been found to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.[1][7][13][18][19]

-

Cerebral Ischemia: Quercetin has demonstrated neuroprotective effects in models of stroke by reducing infarct volume, inflammation, and apoptosis.[2][4][6][20][21][22][23]

Future Research: Investigating the neuroprotective efficacy of this compound in these preclinical models is a critical next step to determine if its enhanced bioavailability translates to superior neuroprotection compared to quercetin.

Signaling Pathways

The neuroprotective effects of quercetin are mediated by its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways crucial for neuronal survival.

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway promotes neuronal survival. Quercetin has been shown to modulate this pathway, contributing to its neuroprotective effects.[5]

-

MAPK Pathway: As in other biological activities, quercetin's modulation of the MAPK pathway is implicated in its neuroprotective mechanisms.[6][7]

-

Nrf2 Pathway: The Nrf2 pathway is a key regulator of the antioxidant response. Quercetin can activate Nrf2, leading to the expression of antioxidant enzymes that protect neurons from oxidative stress.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the biological activities of compounds like this compound. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in signaling pathways modulated by this compound.

Materials:

-

Cells or tissues treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells or tissues in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound emerges as a promising derivative of quercetin with enhanced bioavailability, suggesting a greater therapeutic potential. The available in vitro data demonstrates its potent anticancer, anti-inflammatory, and antioxidant activities. While direct in vivo evidence for this compound is still limited, the extensive research on its parent compound, quercetin, provides a strong foundation for its likely mechanisms of action, primarily through the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current knowledge on the biological activities of this compound and offering a starting point for future investigations to fully unlock its therapeutic promise. Further in vivo studies are imperative to validate its efficacy and safety profile for potential clinical applications.

References

- 1. Item - Quercetin inhibits tumor growth in a xenograft mouse model. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin prevented diabetic nephropathy by inhibiting renal tubular epithelial cell apoptosis via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]

- 7. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin modulates NF-kappa B and AP-1/JNK pathways to induce cell death in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin potentiates apoptosis by inhibiting nuclear factor-kappaB signaling in H460 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quercetin exerts cardiovascular protective effects in LPS-induced dysfunction in vivo by regulating inflammatory cytokine expression, NF-κB phosphorylation, and caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quercetin inhibited LPS-induced cytokine storm by interacting with the AKT1-FoxO1 and Keap1-Nrf2 signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Quercetin attenuates neuronal death against aluminum-induced neurodegeneration in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review [mdpi.com]

- 20. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]

- 21. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of quercetin in a mouse model of brain ischemic/reperfusion injury via anti-apoptotic mechanisms based on the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin Pentaacetate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Quercetin, a ubiquitous plant flavonoid, is renowned for its potent antioxidant and anti-inflammatory activities. However, its clinical application is often hampered by poor bioavailability. Quercetin pentaacetate (QPA), a synthetic acetylated derivative, represents a promising strategy to overcome this limitation. Acetylation of the five hydroxyl groups enhances lipophilicity, which is expected to improve cell membrane permeability and oral absorption. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, drawing comparisons with its parent compound. It details the key signaling pathways involved, presents available quantitative data, and outlines standard experimental protocols for its evaluation. While direct research on QPA is still emerging, this paper synthesizes the current knowledge and provides a theoretical framework based on the extensive studies of quercetin, postulating that QPA likely serves as a prodrug that is deacetylated intracellularly to exert its biological effects.

Introduction: The Rationale for Quercetin Acetylation

Quercetin is a powerful natural antioxidant due to its unique chemical structure, which features multiple hydroxyl groups and a C2-C3 double bond conjugated with a 4-oxo group. These features enable it to effectively scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Despite these benefits, the therapeutic potential of quercetin is limited by its low water solubility, extensive first-pass metabolism in the gut and liver, and consequently, poor oral bioavailability. To address this, chemical modifications have been explored, with acetylation being a primary strategy. This compound (QPA) is a derivative where all five hydroxyl groups of quercetin are replaced with acetate esters. This modification significantly increases its lipophilicity, which is hypothesized to enhance its transport across biological membranes and protect it from rapid metabolic degradation, thereby improving its overall bioavailability. The central hypothesis is that once inside the cell, QPA is hydrolyzed by intracellular esterases, releasing quercetin to exert its pharmacological effects.

Antioxidant Properties: A Comparative Analysis

The direct free-radical scavenging activity of flavonoids is heavily dependent on the presence of free hydroxyl groups. Acetylation masks these functional groups, which predictably reduces the in vitro antioxidant capacity of QPA compared to quercetin.

Quantitative Data on Antioxidant Activity

The difference in direct antioxidant potential is starkly illustrated by comparing the 50% inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates higher antioxidant activity.

| Compound | Assay | IC50 Value (µM) | Source(s) |

| This compound | DPPH | 790.57 | [1] |

| Quercetin | DPPH | 47.20 | [1] |

| Quercetin | DPPH | 4.60 ± 0.3 | [2] |

| Quercetin | ABTS | 1.89 ± 0.33 | [3] |

| Quercetin | ABTS | 48.0 ± 4.4 | [2] |

| Table 1: Comparative in vitro antioxidant activity of this compound and Quercetin. |

As shown in Table 1, the direct radical scavenging activity of QPA is substantially lower than that of quercetin. This is attributed to the esterification of the hydroxyl groups, which are essential for donating hydrogen atoms to neutralize free radicals. However, this reduced in vitro activity does not preclude potent intracellular antioxidant effects, which would occur following the hydrolysis of QPA back to quercetin.

Anti-inflammatory Properties and Signaling Pathways

The anti-inflammatory effects of quercetin are well-documented and are largely attributed to its ability to modulate key signaling cascades involved in the inflammatory response. While direct studies on QPA are limited, there is evidence that it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. It is widely postulated that QPA exerts these effects by delivering quercetin more efficiently into the cell.

Quantitative Data on Anti-inflammatory Effects of Quercetin

The following table summarizes the known anti-inflammatory effects of the parent compound, quercetin, which are the expected downstream effects of QPA administration at a cellular level.

| Model System | Inflammatory Stimulus | Marker(s) Inhibited | Effective Concentration | Source(s) |

| Human Peripheral Blood Mononuclear Cells | PMA/Ca2+ ionophore | TNF-α production and gene expression | 5 - 50 µM | [4][5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β production | 12.5 - 100 µM | [6][7] |

| Human Mast Cells | - | IL-1β, IL-6, IL-8, TNF-α gene expression | Not specified | |

| Human Periodontal Ligament Stem Cells | TNF-α | IL-1β, IL-6 mRNA expression | 1 µM | [8] |

| Bovine Rumen Epithelial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, CCL2, CXCL9 mRNA expression | 80 µg/mL | [9] |

| Rats (in vivo) | Lipopolysaccharide (LPS) | TNF-α, IL-6 secretion; Neutrophil influx | Pretreatment | [10] |

| Table 2: Summary of the anti-inflammatory effects of Quercetin. |

Key Signaling Pathways

The anti-inflammatory activities of quercetin (and by extension, QPA) are primarily mediated through the inhibition of the NF-κB pathway and MAPK pathways, and the activation of the Nrf2 antioxidant response pathway.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS or TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Quercetin has been shown to inhibit NF-κB activation by preventing IκBα degradation and blocking the nuclear translocation of NF-κB subunits.[7][11][12]

The MAPK family, including ERK, JNK, and p38, are crucial signaling proteins that regulate a wide array of cellular processes, including inflammation and apoptosis. Inflammatory stimuli activate these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory mediators. Quercetin has been shown to suppress the phosphorylation (activation) of ERK and p38 MAPK in response to LPS.[7][13]

Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes. Quercetin is a known activator of the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[14][15][16][17]

Experimental Protocols

Evaluating the antioxidant and anti-inflammatory properties of this compound requires a combination of in vitro chemical assays, cell-based assays, and potentially in vivo models.

DPPH Radical Scavenging Assay

Objective: To measure the direct radical scavenging capacity of a compound in vitro.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound and a positive control (e.g., quercetin or ascorbic acid) in a suitable solvent like DMSO or ethanol.

-

Reaction: In a 96-well microplate, add a small volume of the test compound dilution to a larger volume of the DPPH methanolic solution. The final solvent concentration should be kept constant across all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing the solvent and DPPH solution are included.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[2]

Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of a compound within a cellular environment, accounting for uptake and metabolism.

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate and culture until they reach confluence.[18][19]

-

Probe Loading: Wash the cells with a buffer (e.g., PBS) and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

-

Compound Treatment: Remove the DCFH-DA solution and add the test compound (this compound) at various concentrations. Quercetin is often used as a standard for comparison.[13]

-

Oxidative Stress Induction: After a 1-hour incubation with the compound, add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce oxidative stress.[18]

-

Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence plate reader. Intracellular ROS oxidize the deacetylated probe (DCFH) to the highly fluorescent DCF.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The Cellular Antioxidant Activity (CAA) unit is calculated relative to the inhibition produced by quercetin.

LPS-Induced Inflammation in Macrophages

Objective: To evaluate the anti-inflammatory effects of a compound on cytokine production in an in vitro model of inflammation.

Methodology:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in multi-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response. A vehicle control and an LPS-only control group are essential.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6).

-

Cell Lysate: Lyse the cells to extract total protein for Western blot analysis (e.g., for p-p38, p-ERK, IκBα) or RNA for RT-qPCR analysis (e.g., for TNF-α, IL-6, COX-2 gene expression).

-

-

Analysis:

-

ELISA: Quantify the concentration of cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot: Analyze the expression and phosphorylation status of key signaling proteins.

-

RT-qPCR: Measure the relative expression of target inflammatory genes.

-

-

Calculation: Determine the percentage of inhibition of cytokine production or gene expression relative to the LPS-only control. Calculate IC50 values where possible.

Conclusion and Future Directions

This compound is a promising derivative designed to enhance the bioavailability of quercetin. Current evidence, though limited, suggests a trade-off: a significant reduction in direct in vitro antioxidant activity in exchange for properties that favor cellular uptake. The primary hypothesis remains that QPA functions as a prodrug, which is hydrolyzed by intracellular esterases to release quercetin, thereby enabling it to exert its well-established antioxidant and anti-inflammatory effects through the modulation of Nrf2, NF-κB, and MAPK signaling pathways.

For drug development professionals, QPA represents a viable candidate for overcoming the pharmacokinetic hurdles of quercetin. However, further research is critically needed to:

-

Confirm Intracellular Deacetylation: Directly measure the conversion of QPA to quercetin within target cells.

-

Perform Comprehensive Pharmacokinetic Studies: Compare the oral bioavailability, tissue distribution, and metabolite profile of QPA versus quercetin in vivo.

-

Generate Quantitative Anti-inflammatory Data: Conduct dose-response studies to determine the IC50 values of QPA for inhibiting key inflammatory markers (cytokines, prostaglandins) in various cell models.

-

Validate Signaling Pathway Modulation: Directly demonstrate the effects of QPA on the NF-κB, MAPK, and Nrf2 pathways to confirm that its mechanism mirrors that of quercetin at a cellular level.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential application in managing oxidative stress and inflammation-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-kappa beta system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin Alleviates Lipopolysaccharide-Induced Cell Oxidative Stress and Inflammatory Responses via Regulation of the TLR4-NF-κB Signaling Pathway in Bovine Rumen Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

Quercetin Pentaacetate: A Technical Guide on its Antiviral Effects Against Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and the elderly, with limited effective therapeutic options available. This technical guide delves into the antiviral properties of Quercetin Pentaacetate (QPA), a derivative of the naturally occurring flavonoid quercetin. Through a comprehensive review of existing literature, this document outlines the core antiviral mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the scientific evaluation of QPA against RSV. The primary mechanism of action identified is the inhibition of viral adhesion to host cells through interaction with the RSV fusion (F) protein. Acetylation of quercetin to QPA enhances its antiviral efficacy, presenting a promising avenue for the development of novel anti-RSV therapeutics.

Introduction

Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded RNA virus belonging to the Pneumoviridae family. It is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in pediatric and elderly populations. Despite its prevalence and clinical significance, treatment for RSV infection is largely supportive, and the development of a universally effective vaccine has been challenging.